N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is a compound that features a benzamide core linked to a furan ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with piperidine to form an intermediate.
Amidation Reaction: The intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Known for its anticancer properties.
Furan-2-carboxamide derivatives: Explored for their antimicrobial activities.
Uniqueness
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its combined structural features of a furan ring, piperidine moiety, and benzamide core, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C18H22N2O2/c21-18(15-8-3-1-4-9-15)19-14-16(17-10-7-13-22-17)20-11-5-2-6-12-20/h1,3-4,7-10,13,16H,2,5-6,11-12,14H2,(H,19,21) |
InChI Key |
QWVYNHXKTAGKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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